5-Fluoroquinoline-3,4-diamine
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Overview
Description
5-Fluoroquinoline-3,4-diamine is an organic compound with the molecular formula C9H8FN3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both fluorine and amine groups in its structure makes it a compound of interest for various chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-3,4-diamine typically involves the fluorination of quinoline derivatives followed by amination. One common method includes the reaction of 5-fluoroquinoline with ammonia or amine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The subsequent amination step can be optimized for higher yields and purity using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Thiols, amines, alkoxides
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: 5-Fluoroquinoline-3,4-diamine is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound is investigated for its antimicrobial and anticancer properties
Industry: In the industrial sector, 5-Fluoroquinoline-3
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8FN3/c10-5-2-1-3-7-8(5)9(12)6(11)4-13-7/h1-4H,11H2,(H2,12,13) |
InChI Key |
JEWSHMITRVHYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)F)N)N |
Origin of Product |
United States |
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